molecular formula C9H6ClNO3S B6238466 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid CAS No. 54769-25-4

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid

Cat. No.: B6238466
CAS No.: 54769-25-4
M. Wt: 243.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid is a heterocyclic compound featuring a benzothiazolone core (a fused benzene and thiazole ring system) substituted with a chlorine atom at position 5 and an oxo group at position 2. The acetic acid moiety is attached to the nitrogen atom at position 3 of the thiazole ring.

Properties

CAS No.

54769-25-4

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of N-(5-Chloro-1,3-benzothiazol-2-yl)-2-chloroacetamide

The intermediate is prepared by dissolving 5-chloro-2-amino-1,3-benzothiazol (1 mol) in dry benzene and adding K₂CO₃ (1.5 mol). Chloroacetyl chloride (1.5 mol) is added dropwise under ice-cooling, and the mixture is stirred for 2 hours. The product is filtered and recrystallized from ethanol, achieving yields of 85–90%.

Hydrolysis to Acetic Acid Derivative

The chloroacetamide intermediate is hydrolyzed using 2 M NaOH at 60°C for 3 hours. Acidification with HCl precipitates the final product, yielding 70–75%.

Advantages:

  • High intermediate purity facilitates downstream hydrolysis.

  • Scalable for industrial applications.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of acetic acid).

  • X-ray Crystallography: Single-crystal analysis confirms the planar benzothiazole ring and the orientation of the acetic acid group.

Physicochemical Properties

  • Molecular Formula: C₉H₆ClNO₃S.

  • Molecular Weight: 243.67 g/mol.

Challenges and Optimization Strategies

Byproduct Formation

Competing esterification or dimerization can occur during hydrolysis. Using excess NaOH (1.5–2 eq) and maintaining pH < 2 during acidification minimizes these side reactions.

Solvent Selection

DMF enhances solubility of intermediates but complicates purification. Alternatives like ethanol-water mixtures (7:3 v/v) improve recrystallization efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Pharmacological Applications

Kynurenine Monooxygenase Inhibition
One of the most notable applications of this compound is its role as an inhibitor of kynurenine monooxygenase (KMO). KMO is an enzyme involved in the metabolism of tryptophan, and its inhibition has been linked to therapeutic effects in various disorders. The compound has shown promise in treating conditions such as acute pancreatitis and chronic kidney disease by modulating the kynurenine pathway, which is implicated in inflammation and neurodegenerative diseases .

Anti-inflammatory Properties
Research indicates that derivatives of 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid exhibit anti-inflammatory properties. This is particularly relevant for conditions characterized by excessive inflammation, where the modulation of the kynurenine pathway may help alleviate symptoms .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to various derivatives that enhance its pharmacological profile. For instance, modifications to the benzothiazole ring or the acetic acid moiety can lead to compounds with improved potency or selectivity against KMO .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Acute Pancreatitis
In a preclinical model of acute pancreatitis, administration of KMO inhibitors derived from this compound resulted in reduced inflammatory markers and improved pancreatic function. This suggests a potential therapeutic role for these compounds in managing acute inflammatory conditions .

Case Study 2: Chronic Kidney Disease
Another study focused on chronic kidney disease (CKD) demonstrated that treatment with KMO inhibitors led to decreased levels of neurotoxic metabolites associated with CKD progression. The modulation of the kynurenine pathway was highlighted as a key mechanism through which these compounds exert their protective effects .

Chemical Properties and Safety

The chemical structure of this compound includes:

  • Molecular Formula: C9H7ClN2O3S
  • Molecular Weight: 248.68 g/mol

Safety data indicate that while the compound exhibits biological activity, standard precautions should be taken during handling due to its chemical nature.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid
  • Core : Benzothiazolone (identical to the target compound).
  • Substituents : Oxo group at position 3 instead of position 2.
  • Key Features : The benzothiazolone ring is nearly planar (maximum deviation: 0.013 Å), and molecules form O-H⋯O hydrogen-bonded chains along the [010] direction in the crystal lattice. This contrasts with the target compound, where the oxo group at position 2 may alter hydrogen-bonding patterns and solubility .
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid
  • Core : Benzothiazolone with a benzoyl group at position 4.
  • Substituents : Bulky benzoyl substituent increases molecular weight (313.33 vs. ~227.21 for the target compound).
  • Key Features : Crystallizes in an orthorhombic system (space group Pbca), with a unit cell volume of 2814.13 ų. The bulky benzoyl group likely introduces steric hindrance, reducing solubility compared to the smaller chloro substituent in the target compound .
2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic Acid
  • Core : Benzothiazolone with fluorine at position 4.
  • Substituents : Fluorine replaces chlorine.
  • Molecular weight is identical (227.21), but polarity and bioavailability may differ .

Heterocyclic Ring Modifications

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic Acid
  • Core: Thiazolone (non-fused thiazole ring).
  • Substituents : Methyl groups at positions 4 and 5.
  • Key Features : The absence of a fused benzene ring reduces aromaticity and molecular weight, increasing lipophilicity. Methyl groups introduce steric hindrance, which may limit hydrogen bonding and crystal packing efficiency compared to the planar benzothiazolone system .
(5-Chloro-1-benzothiophen-3-yl)acetic Acid
  • Core : Benzothiophene (sulfur in the aromatic ring).
  • Substituents : Chlorine at position 5.
  • Key Features : The thiophene ring lacks the thiazole’s nitrogen, altering electronic properties. This compound has a molecular weight of 226.68 and may exhibit greater lipophilicity due to the fully aromatic sulfur heterocycle .

Physicochemical and Structural Properties

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Benzothiazolone 5-Cl, 2-oxo ~227.21 Planar ring, H-bonding via COOH
2-(3-Oxo-... acetic acid Benzothiazolone 3-oxo - O-H⋯O chains in crystal
2-(6-Benzoyl-... acetic acid Benzothiazolone 6-benzoyl 313.33 Bulky substituent, orthorhombic packing
2-(5-Fluoro-... acetic acid Benzothiazolone 5-F 227.21 Electronegative F, similar molecular weight
2-(4,5-Dimethyl-... acetic acid Thiazolone 4,5-dimethyl - Non-fused ring, increased lipophilicity
(5-Chloro-1-benzothiophen-... acid Benzothiophene 5-Cl 226.68 Aromatic thiophene, no nitrogen

Functional Implications

  • Hydrogen Bonding : The target compound and its 3-oxo analog () exhibit O-H⋯O interactions, critical for crystal packing and solubility. Bulky substituents (e.g., benzoyl in ) disrupt these interactions, reducing solubility.
  • Fluorine’s electronegativity may enhance stability against metabolic degradation compared to chlorine .

Biological Activity

The compound 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid is a member of the benzothiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9H8ClN2O3S
  • Molecular Weight: 248.69 g/mol
  • CAS Number: 20600-44-6

This compound features a chlorinated benzothiazole moiety, which is crucial for its biological activity. The presence of the acetic acid group enhances its solubility and bioavailability.

Research indicates that this compound acts primarily as an inhibitor of kynurenine monooxygenase (KMO) . KMO is an enzyme involved in the catabolism of tryptophan and is implicated in various neurological conditions. By inhibiting KMO, this compound may modulate levels of neuroactive metabolites, potentially offering therapeutic benefits in disorders such as depression and neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance:

  • Cytotoxicity Studies: In vitro assays demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including human acute lymphoblastic leukemia (CEM) and breast adenocarcinoma (MCF-7). The IC50 values for these compounds were reported to be in the micromolar range, indicating promising anticancer activity .
CompoundCancer Cell LineIC50 (μM)
Compound AMCF-715.63
Compound BCEM<0.12
Compound CU9371.5

Neuroprotective Effects

In addition to its anticancer properties, this compound may possess neuroprotective effects due to its ability to modulate kynurenine pathways. Elevated levels of kynurenine have been associated with neuroinflammation and neurodegeneration. By inhibiting KMO, this compound could potentially reduce neuroinflammatory responses and protect neuronal cells from damage .

Study on KMO Inhibition

A study published in Pharmaceutical Research highlighted the role of KMO inhibitors in treating acute pancreatitis and other disorders mediated by this enzyme. The findings suggested that compounds similar to this compound could significantly reduce inflammation markers in animal models .

Antitumor Activity Evaluation

Another investigation focused on the antitumor efficacy of benzothiazole derivatives. The results indicated that these compounds induced apoptosis in cancer cells via caspase activation pathways. The study concluded that modifications to the benzothiazole structure could enhance their cytotoxicity against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid?

The synthesis typically involves multi-step reactions starting from substituted indole or benzothiazole derivatives. A common approach includes:

  • Cyclization : Reacting 2-aminophenol derivatives with chloroacetic acid or its esters under acidic conditions to form the benzothiazole ring .
  • Condensation : Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate can be hydrolyzed under basic conditions to yield the target compound .
  • Purification : Recrystallization from ethanol-DMF mixtures or chromatography to isolate high-purity product .

Q. Which analytical techniques are essential for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement of crystallographic data to determine bond lengths, angles, and stereochemistry .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretching at ~1700 cm⁻¹) and NMR (e.g., acetic acid protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How to assess initial biological activity in vitro?

  • Enzyme inhibition assays : Screen against targets like HIV integrase using molecular docking (AutoDock Vina) and validate with fluorescence-based enzymatic assays .
  • Cell viability tests : Use MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (10–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How to optimize crystallographic refinement for high-resolution data?

  • Data collection : Use synchrotron radiation or low-temperature (100 K) settings to minimize thermal motion artifacts .
  • Refinement in SHELXL : Apply restraints for disordered regions and anisotropic displacement parameters. Address twinning by testing for pseudo-merohedral twinning .
  • Validation tools : Check geometry with PLATON and electron density maps in Olex2 .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR-derived torsion angles with crystallographic data to identify conformational flexibility .
  • Dynamic simulations : Perform molecular dynamics (MD) in GROMACS to assess solution-state conformations .
  • Sample purity : Re-examine via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting spectroscopic results .

Q. How to design molecular docking studies targeting enzymes like HIV integrase?

  • Protein preparation : Retrieve the integrase structure (PDB: 1BL3), remove water molecules, and add polar hydrogens using AutoDock Tools .
  • Ligand preparation : Optimize the compound’s geometry with Gaussian09 (DFT/B3LYP/6-31G*) and generate PDBQT files .
  • Docking parameters : Use a grid box centered on the catalytic Mg²⁺ ions (coordinates: x=40.2, y=38.7, z=12.5) and analyze binding poses with LigPlot+ .

Q. What synthetic modifications improve pharmacokinetic properties?

  • Prodrug design : Synthesize methyl or ethyl esters to enhance lipophilicity (logP), followed by in vitro hydrolysis studies in plasma .
  • Derivatization : Introduce sulfonamide or morpholine groups via nucleophilic substitution to modulate solubility and bioavailability .

Methodological Notes

  • SHELX refinement : For high-twinned data, apply TWIN/BASF commands in SHELXL and verify with R₁ₛᵧₙ < 5% .
  • Synthetic yield optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield by 15–20% .
  • Biological assay controls : Include zidovudine (AZT) as a positive control in HIV integrase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.